molecular formula C15H16N2O3 B13208414 Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13208414
M. Wt: 272.30 g/mol
InChI Key: AUEPSNSOJQFYES-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate (CAS 2060040-44-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This piperidinone derivative, with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol, is characterized by a 2-oxopiperidin-1-yl core functionalized with a 4-cyanophenyl moiety at the 4-position and an acetatemethyl ester group . The compound is part of a class of piperidinone-based molecules that have demonstrated substantial research value as Formyl Peptide Receptor (FPR) agonists, specifically targeting both FPR2 and FPR1 receptors . This mechanism of action makes it a compelling candidate for investigating novel therapeutic strategies for inflammatory diseases, atherosclerosis, heart failure, and Chronic Obstructive Pulmonary Disease (COPD) . Furthermore, structurally related piperidinone compounds are extensively utilized as critical synthetic intermediates in the production of sophisticated active pharmaceutical ingredients (APIs), most notably the anticoagulant Apixaban . The presence of the electron-withdrawing cyano (CN) group on the phenyl ring enhances the molecule's potential for further chemical modifications, making it a versatile building block for constructing more complex molecular architectures. Researchers value this compound for its application in developing targeted therapies and exploring new biological pathways. Proper handling is essential, as this material carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For product integrity, it must be stored sealed in a dry environment at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H16N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-5,13H,6-8,10H2,1H3

InChI Key

AUEPSNSOJQFYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Piperidine Derivatives

One of the most efficient methods involves constructing the piperidine ring through cyclization of suitable precursors, such as amino acids or β-keto esters, followed by substitution with the cyanophenyl group.

Reaction Scheme:

Amino acid derivative + aromatic aldehyde → Cyclization → Piperidine core

Reagents & Conditions:

  • Cyclization often employs acid catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid) under reflux.
  • Aromatic aldehyde bearing the cyanophenyl group is introduced via reductive amination or Mannich-type reactions.

Amide Bond Formation

The attachment of the 4-cyanophenyl group to the piperidine nucleus is achieved through amide coupling reactions, utilizing coupling agents such as:

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
  • Base: Triethylamine or N,N-Diisopropylethylamine (DIPEA)
  • Temperature: Ambient or slightly elevated (~25–40°C)

Esterification of the Acetate Moiety

The methyl ester functionality is introduced via Fischer esterification or direct methylation:

  • Fischer Esterification: Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux.
  • Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: Reflux (~60–80°C)
  • Catalysts: Acidic or methylating agents as specified

Final Purification and Characterization

Purification involves column chromatography or recrystallization, followed by spectroscopic characterization (NMR, MS, IR) to confirm structure and purity.

Representative Data Table of Reaction Conditions

Step Reaction Type Reagents Solvent Temperature Yield (%) Notes
1 Cyclization Amino acid derivative + aromatic aldehyde Ethanol Reflux 70–85 Formation of piperidine core
2 Amide coupling Cyanophenyl amine + piperidine derivative DMF Room temp to 40°C 60–75 Use of HATU or EDC
3 Esterification Carboxylic acid + methanol Methanol Reflux 80–90 Acid catalysis
4 Methylation Methyl iodide + base Acetone Room temp 85–95 For methyl ester formation

Recent Research Discoveries and Innovations

Recent advances have focused on improving the efficiency and selectivity of the synthesis:

  • Use of Green Solvents: Adoption of environmentally benign solvents like ethanol and ethyl acetate to reduce hazardous waste.
  • Catalyst Optimization: Employing catalytic amounts of organic or inorganic catalysts to enhance reaction rates and yields.
  • Flow Chemistry: Transitioning from batch to continuous flow processes to improve scalability and reproducibility.
  • Novel Precursors: Development of precursor molecules with built-in functional groups to streamline multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-Cyanophenyl, methyl ester C₁₅H₁₅N₂O₃ 283.30 (estimated) High polarity due to cyano group; potential MMP-13 inhibition inferred from structural analogs N/A
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate 4-Bromophenyl, methyl ester C₁₄H₁₆BrNO₃ 326.19 Higher molecular weight; bromine enhances lipophilicity
Ethyl 2-(4-cyanophenyl)acetate 4-Cyanophenyl, ethyl ester (no piperidinone) C₁₁H₁₁NO₂ 189.21 Simpler structure; lower boiling point (e.g., 377.4°C for ethyl 2-cyano-2-(4-cyanophenyl)acetate)
Ethyl 2-cyano-2-(4-cyanophenyl)acetate Dual cyano groups, ethyl ester C₁₂H₁₀N₂O₂ 214.22 Increased polarity (density 1.19 g/cm³); used in photophysical applications
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate Pyridine ring, methylsulfanyl, cyano C₁₈H₁₇N₂O₃S 357.41 Extended conjugation; potential kinase inhibition

Substituent Effects on Physicochemical Properties

  • Cyano vs. The cyano group’s electron-withdrawing nature also enhances hydrogen-bonding capacity, which may influence receptor binding in biological systems .
  • Ester Group Variations: Methyl esters (e.g., target compound) are slightly more lipophilic than ethyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate), affecting membrane permeability. Ethyl esters, however, may offer better metabolic stability in vivo .
  • Piperidinone Ring Presence: The 2-oxopiperidine ring in the target compound introduces conformational rigidity and amide functionality, absent in simpler analogs like Ethyl 2-(4-cyanophenyl)acetate. This ring is critical for interactions with enzymes such as matrix metalloproteinases (MMPs) or coagulation factors .

Biological Activity

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate, with the molecular formula C15H16N2O3C_{15}H_{16}N_{2}O_{3}, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a cyano group, and an ester functional group. Its structural characteristics are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16N2O3C_{15}H_{16}N_{2}O_{3}
Molecular Weight272.30 g/mol
IUPAC NameThis compound
CAS Number2060040-44-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Cyano Group : Nucleophilic substitution using a cyanide source.
  • Esterification : Finalizing the structure by forming the methyl ester group.

These steps can be optimized for industrial production to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • The cyano group enhances lipophilicity, facilitating membrane penetration.
  • The piperidine ring allows binding to various receptors and enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy in inhibiting tumor growth in preclinical models.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives can inhibit specific cancer cell lines by inducing apoptosis through caspase activation .
  • Mechanism Insight : The mechanism often involves disruption of the cell cycle and induction of oxidative stress leading to cancer cell death .

Neuroprotective Effects

Research suggests that this compound may also exhibit neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

  • Experimental Evidence : In vitro studies demonstrated that such compounds reduce neuronal cell death in models of oxidative stress .
  • Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases, although further studies are needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-cyanophenyl)acetateLacks piperidine ringLimited anticancer activity
Methyl 2-(2-cyanophenyl)acetateDifferent cyano positionModerate neuroprotective effects
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetateSimilar piperidine structurePotentially similar activity

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